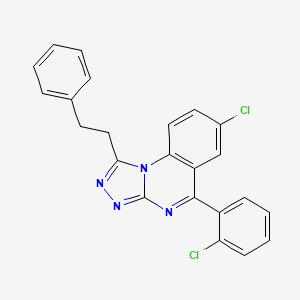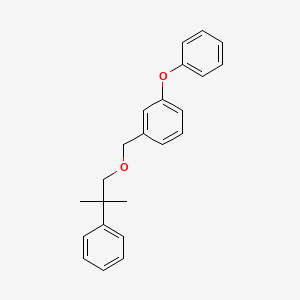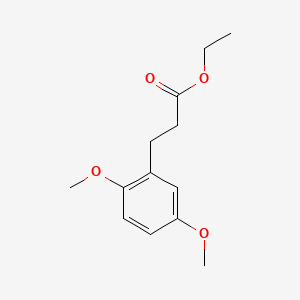
Collagenase inhibitor CI-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Collagenase inhibitor CI-1 is a compound designed to inhibit the activity of collagenases, which are enzymes that break down collagen. Collagen is a primary structural protein found in the extracellular matrix of various connective tissues in the body. Collagenase inhibitors are crucial in regulating the degradation of collagen, thereby playing a significant role in various physiological and pathological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of collagenase inhibitor CI-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core scaffold of the inhibitor through a series of organic reactions such as condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups that enhance the inhibitory activity are introduced through reactions like alkylation, acylation, or sulfonation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of the final product, and implementing cost-effective purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Collagenase inhibitor CI-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Collagenase inhibitor CI-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of collagen degradation and the role of collagenases in various chemical processes.
Biology: The inhibitor is employed in cell culture studies to investigate the effects of collagenase inhibition on cell behavior, migration, and extracellular matrix remodeling.
Medicine: Collagenase inhibitors have therapeutic potential in treating diseases characterized by excessive collagen degradation, such as arthritis, cancer, and fibrosis.
Industry: In the leather and food processing industries, collagenase inhibitors are used to regulate collagen degradation during processing.
Wirkmechanismus
Collagenase inhibitor CI-1 exerts its effects by binding to the active site of collagenases, thereby preventing the enzymes from interacting with collagen substrates. The inhibitor may interact with key amino acid residues in the enzyme’s active site, blocking the catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the inhibitor and the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracyclines: These antibiotics also exhibit collagenase inhibitory activity and are used in treating periodontal disease.
Hydroxamate-based Inhibitors: These compounds are designed to chelate the zinc ion in the active site of collagenases, thereby inhibiting their activity.
Peptide-based Inhibitors: These inhibitors mimic the natural substrates of collagenases and competitively inhibit the enzymes.
Uniqueness of Collagenase Inhibitor CI-1
This compound is unique in its specific binding affinity and inhibitory potency against collagenases. It may offer advantages in terms of selectivity, stability, and reduced side effects compared to other inhibitors. Its unique chemical structure allows for targeted inhibition of collagenases, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
96134-83-7 |
|---|---|
Molekularformel |
C29H40N4O6 |
Molekulargewicht |
540.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-1-[[(2S)-3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[(2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C29H40N4O6/c1-19(2)16-24(28(36)33-25(27(35)30-3)17-21-10-12-22(39-4)13-11-21)32-23(29(37)38)14-15-31-26(34)18-20-8-6-5-7-9-20/h5-13,19,23-25,32H,14-18H2,1-4H3,(H,30,35)(H,31,34)(H,33,36)(H,37,38)/t23-,24+,25+/m1/s1 |
InChI-Schlüssel |
CEZWBEWZEZTEHO-DSITVLBTSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)NC)N[C@H](CCNC(=O)CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC)NC(CCNC(=O)CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


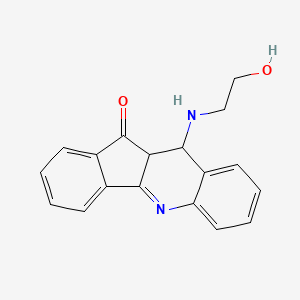
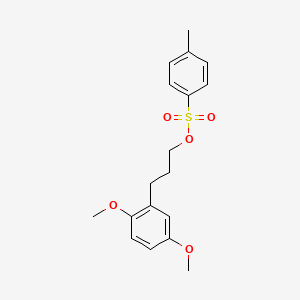


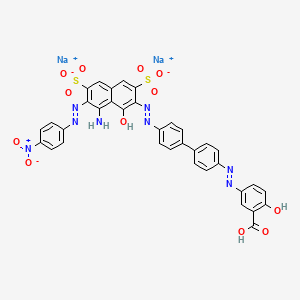

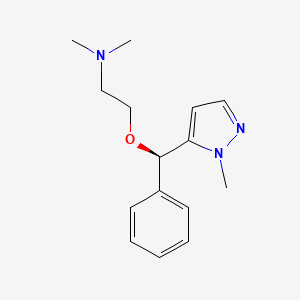
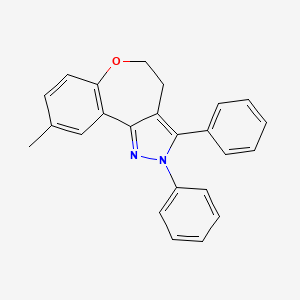
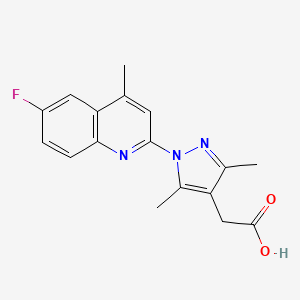
![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
